molecular formula C20H19N3OS B12577374 N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12577374
M. Wt: 349.5 g/mol
InChI Key: FSWBKMOYWAYXRA-UHFFFAOYSA-N
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Description

N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C12H15NOS. This compound is characterized by the presence of an allyl group, a quinazoline ring, and a sulfanyl group, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The allyl group is then introduced via an allylation reaction, and the sulfanyl group is incorporated through a thiolation process. The final step involves the acetamide formation, which is usually carried out under mild conditions to avoid decomposition of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. The allyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The sulfanyl group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group allows for unique reactivity, while the quinazoline ring provides a scaffold for interaction with biological targets. The sulfanyl group adds further versatility, enabling redox activity and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C20H19N3OS/c1-3-12-21-18(24)13-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,24)

InChI Key

FSWBKMOYWAYXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC=C

Origin of Product

United States

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